N-Boc-1,4-dioxaspiro[4.5]decan-8-amine
Description
N-Boc-1,4-dioxaspiro[4.5]decan-8-amine is a spirocyclic amine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is widely utilized in organic synthesis, particularly in pharmaceutical research, where the Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step syntheses. The parent compound, 1,4-dioxaspiro[4.5]decan-8-amine (CAS 97096-16-7), has a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . The Boc-protected derivative enhances stability during reactions while allowing facile deprotection under acidic conditions (e.g., trifluoroacetic acid).
Properties
IUPAC Name |
tert-butyl N-(1,4-dioxaspiro[4.5]decan-8-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-10-4-6-13(7-5-10)16-8-9-17-13/h10H,4-9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEGZVKQDRMWGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,4-dioxaspiro[4.5]decan-8-amine typically involves the following steps:
Formation of the Spirocyclic Ring System: The initial step involves the formation of the 1,4-dioxaspiro[4.5]decane ring system. This can be achieved through a cyclization reaction involving appropriate diol and ketone precursors under acidic or basic conditions.
Introduction of the Amine Group: The next step involves the introduction of the amine group at the 8-position of the spirocyclic ring. This can be accomplished through nucleophilic substitution reactions using suitable amine precursors.
Protection of the Amine Group: The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Boc-1,4-dioxaspiro[4.5]decan-8-amine can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or primary amines by removing the Boc protecting group under acidic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-Boc-1,4-dioxaspiro[4.5]decan-8-amine is with a molecular weight of approximately 257.33 g/mol. The compound features a dioxaspiro structure that imparts unique reactivity and stability, making it a versatile intermediate in synthetic applications.
Synthesis Applications
This compound can be synthesized through various methods that typically involve multiple steps, including:
- Formation of the Spirocyclic Framework: The initial step often involves the construction of the spirocyclic framework using appropriate starting materials.
- Protection of Amino Group: The amino group is protected using the Boc group to enhance stability during subsequent reactions.
- Functionalization: Further functionalization can occur to introduce additional substituents or modify existing groups for specific applications.
The versatility of this compound allows it to be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
While specific biological activities of this compound are not extensively documented, compounds with similar structures have shown significant biological properties. For instance:
- Opioid Receptor Affinity: Research indicates that derivatives of spirocyclic compounds can exhibit affinity for μ-opioid receptors and ORL1 receptors, suggesting potential applications in pain management and drug development .
- Pharmacological Studies: Compounds with similar frameworks have been studied for their pharmacokinetic and pharmacodynamic profiles, indicating that this compound could be explored for therapeutic uses.
Case Study 1: Synthesis of Novel Derivatives
In a study focused on synthesizing novel spirocyclic derivatives, researchers utilized this compound as an intermediate to create compounds with enhanced bioactivity against specific targets . The derivatives demonstrated improved solubility and bioavailability compared to traditional compounds.
Case Study 2: Interaction Studies
Another research effort investigated the interaction of N-Boc-1,4-dioxaspiro[4.5]decan-8-amines with various biological molecules to assess their potential as drug candidates . The results indicated promising interactions that warrant further exploration in drug design.
Comparison with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 8-Amino-1,4-dioxaspiro[4.5]decane | C14H23NO6 | Lacks the Boc protecting group; simpler synthesis |
| N-Boc-amino-acetic acid | C6H11NO4 | Commonly used in peptide synthesis |
| 8-(Boc-amino)-1,4-dioxaspiro[4.5]decane | C15H25NO6 | Similar spiro structure; useful as an intermediate |
Mechanism of Action
The mechanism of action of N-Boc-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with its target. The spirocyclic structure provides rigidity and specificity to the compound, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
Reactivity and Stability
- Boc-Protected Amine : Stable under basic and nucleophilic conditions but cleaved by acids (e.g., TFA). Ideal for orthogonal protection strategies .
- N-Methyl/N-Benzyl Derivatives: More stable under acidic conditions but require harsh methods (e.g., hydrogenolysis for benzyl) for deprotection .
- Parent Amine : Highly reactive; prone to undesired side reactions unless protected .
Physicochemical Properties
- Lipophilicity : Boc and benzyl groups increase lipophilicity compared to the parent amine, influencing solubility and membrane permeability.
- Melting Points/Boiling Points: Limited data in evidence, but derivatives like N-benzyl (CAS 131511-13-2) are typically liquids or low-melting solids .
Critical Analysis of Evidence
- Synthetic Challenges : and highlight the use of reductive amination for N-alkylation, but yields vary (56–95%) depending on steric and electronic factors .
- Structural Diversity : Derivatives with substituents at C-8 (e.g., phenyl, methyl) exhibit distinct conformational effects compared to N-substituted analogs, impacting binding affinity in drug targets .
- Commercial Availability : Suppliers like Thermo Scientific () and CymitQuimica () provide several analogs, underscoring their industrial relevance.
Biological Activity
N-Boc-1,4-dioxaspiro[4.5]decan-8-amine is a compound characterized by its unique spirocyclic structure, which has garnered attention in various fields of biological research and medicinal chemistry. This article focuses on the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound features a tert-butyloxycarbonyl (Boc) protecting group attached to an amine, which plays a crucial role in its reactivity and biological interactions. The spirocyclic framework imparts distinctive chemical properties that enhance its utility as a scaffold for drug design.
| Property | Details |
|---|---|
| Molecular Formula | C15H25NO6 |
| Molecular Weight | Approximately 301.37 g/mol |
| Structural Features | Spirocyclic structure with a Boc group |
The biological activity of this compound is largely influenced by its structural features. The Boc group protects the amine during synthesis and can be removed to expose the active amine, which can then interact with biological targets such as enzymes and receptors. This interaction is critical for the compound's pharmacological effects.
In medicinal chemistry, compounds with similar spirocyclic structures have shown potential in modulating various biological pathways, including:
- Enzyme inhibition : The unique spatial arrangement may enhance binding affinity to specific enzymes.
- Receptor interaction : The compound could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Research Findings
Recent studies have explored the biological activity of compounds related to this compound. Notable findings include:
- Antischistosomal Activity : A related compound demonstrated significant antischistosomal properties, with structure–activity relationship (SAR) studies indicating that modifications to the side chain can affect solubility and protein binding, ultimately influencing biological efficacy .
- Pharmacokinetics and Bioavailability : Research has shown that compounds with similar structural motifs exhibit favorable pharmacokinetic profiles, including high bioavailability and moderate clearance rates in vivo . This suggests that this compound may also possess advantageous pharmacokinetic properties.
- Synthesis and Applications : The compound is often synthesized as an intermediate for more complex organic molecules. Its ability to serve as a scaffold for bioactive molecules makes it valuable in drug development .
Case Study 1: Synthesis and Evaluation of Derivatives
A study evaluated various derivatives of spirocyclic compounds for their biological activities. It was found that modifications to the Boc group and side chains significantly impacted their efficacy against specific biological targets. For instance, certain derivatives exhibited enhanced solubility and potency compared to their parent compounds .
Case Study 2: In Vivo Studies
In vivo studies involving related compounds have shown promising results in tumor growth inhibition models. These studies highlighted the importance of maintaining target engagement over time to achieve therapeutic effects .
Q & A
Basic: What are the key synthetic strategies for preparing the amine precursor (1,4-dioxaspiro[4.5]decan-8-amine) before Boc protection?
The amine precursor is typically synthesized via reductive amination or borohydride reduction of the corresponding ketone. For example:
- Step 1 : Reduction of 1,4-dioxaspiro[4.5]decan-8-one (290) using NaBH₄ in MeOH at 0°C yields 1,4-dioxaspiro[4.5]decan-8-ol (291). Purification via column chromatography is critical to isolate the alcohol intermediate .
- Step 2 : Conversion to the amine can involve Mitsunobu reactions or direct amination. Triacetoxy sodium borohydride with methylamine in CH₂Cl₂ effectively introduces the amine group, as shown in the synthesis of N-methyl derivatives .
Advanced: How can researchers optimize reaction conditions to minimize dimethylacetal impurities during spirocyclic amine synthesis?
Dimethylacetal impurities arise from solvent interactions (e.g., MeOH) during ketone reduction. Methodological improvements include:
- Using anhydrous solvents (e.g., THF) to prevent acetal formation.
- Employing alternative reducing agents like LiAlH₄ in ethers, which reduce ketones without forming side products.
- Purification via acid-base extraction : For example, aqueous NaOH washes after NaBH₄ reduction remove polar impurities, as demonstrated in the synthesis of 1,4-dioxaspiro[4.5]decan-8-ol .
Basic: What purification techniques are recommended for isolating N-Boc-1,4-dioxaspiro[4.5]decan-8-amine?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane (e.g., 20–50%) effectively separates Boc-protected amines from unreacted starting materials .
- Recrystallization : Use hexane/EtOAc mixtures for high-purity crystals.
- NMR monitoring : Track Boc-deprotection by observing tert-butyl group signals (~1.4 ppm) .
Advanced: How does the choice of catalyst influence stereochemical outcomes in spirocyclic amine derivatives?
Stereoselectivity in spiroamine synthesis is highly catalyst-dependent. For example:
- Rh/BINAP catalysts enable enantioselective 1,2-additions to spirocyclic ketones, as shown in the synthesis of (S)-8-methyl derivatives. Without this catalyst, reactions fail to proceed, as observed in negative control experiments .
- Chiral auxiliaries : Boc protection can act as a directing group, influencing axial vs. equatorial amine conformations in cyclohexane systems .
Basic: What analytical methods confirm the successful Boc protection of 1,4-dioxaspiro[4.5]decan-8-amine?
- ¹H NMR : The tert-butyl group of the Boc moiety appears as a singlet at ~1.4 ppm.
- IR spectroscopy : A carbonyl stretch at ~1680–1720 cm⁻¹ confirms the Boc carbamate.
- Mass spectrometry : Look for [M+H]⁺ peaks corresponding to the molecular weight of the Boc-protected product (e.g., m/z 334.3 for a biphenyl amide derivative) .
Advanced: Why do fluorination reactions of 1,4-dioxaspiro[4.5]decan-8-one yield low amounts of difluorinated products, and how can this be addressed?
Fluorination using [SF₃][SbF₆] and CsF in CH₃CN at –20°C produces 8,8-difluoro-1,4-dioxaspiro[4.5]decane but with low yields (~20%) due to HF byproduct formation and competing side reactions .
Mitigation strategies :
- Use anhydrous CsF to minimize HF generation.
- Optimize stoichiometry (e.g., ketone:CsF = 1:1) to reduce unreacted starting material.
- Employ low-temperature techniques (–40°C) to stabilize intermediates.
Basic: What are common applications of this compound in medicinal chemistry?
This compound serves as a versatile intermediate for:
- TRP channel antagonists : Boc-protected spiroamines are coupled with biphenylcarboxylic acids to create bioactive molecules .
- Serotonin transporter probes : Derivatives like biotin-tethered homotryptamines are used in neuropharmacology studies .
Advanced: How can researchers resolve contradictions in reported coupling constants (²J(¹⁹F–¹⁹F)) for difluorinated spirocyclic compounds?
Discrepancies in ²J(¹⁹F–¹⁹F) values (e.g., 9.1 Hz vs. expected 12–15 Hz) may arise from conformational flexibility or crystal packing effects . To address this:
- Perform variable-temperature NMR to assess dynamic behavior.
- Use X-ray crystallography (via SHELXL ) to correlate coupling constants with spatial fluorine arrangements .
Basic: What safety precautions are essential when handling this compound?
- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent Boc group hydrolysis .
- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods due to potential amine toxicity.
Advanced: What computational methods predict the reactivity of N-Boc-protected spiroamines in nucleophilic substitutions?
DFT calculations (e.g., B3LYP/6-31G*) model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
